molecular formula C10H13F3OSi B7990190 1-(Trimethylsilyl)-2-(trifluoromethoxy)benzene

1-(Trimethylsilyl)-2-(trifluoromethoxy)benzene

Cat. No.: B7990190
M. Wt: 234.29 g/mol
InChI Key: ZLUHEBNHJRORIQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(Trimethylsilyl)-2-(trifluoromethoxy)benzene (CAS: 1443345-33-2) is a fluorinated aromatic compound with the molecular formula C₁₀H₁₃F₃OSi and a molecular weight of 234.29 g/mol. Its structure features a trifluoromethoxy (-OCF₃) group and a trimethylsilyl (-Si(CH₃)₃) group in adjacent positions on the benzene ring. Key physical properties include a predicted boiling point of 199.8±40.0°C and a density of 1.09±0.1 g/cm³ . The trimethylsilyl group confers steric bulk and moderate electron-donating properties, while the trifluoromethoxy group is strongly electron-withdrawing, creating a unique electronic profile for applications in synthetic chemistry and materials science.

Properties

IUPAC Name

trimethyl-[2-(trifluoromethoxy)phenyl]silane
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13F3OSi/c1-15(2,3)9-7-5-4-6-8(9)14-10(11,12)13/h4-7H,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZLUHEBNHJRORIQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[Si](C)(C)C1=CC=CC=C1OC(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13F3OSi
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

234.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 1-(Trimethylsilyl)-2-(trifluoromethoxy)benzene typically involves the introduction of the trimethylsilyl and trifluoromethoxy groups onto a benzene ring. One common synthetic route includes the reaction of a benzene derivative with trimethylsilyl chloride and a trifluoromethoxy reagent under specific conditions. Industrial production methods may involve optimized reaction conditions to maximize yield and purity, such as controlled temperature, pressure, and the use of catalysts.

Chemical Reactions Analysis

1-(Trimethylsilyl)-2-(trifluoromethoxy)benzene undergoes various chemical reactions, including:

    Substitution Reactions: The compound can participate in electrophilic and nucleophilic substitution reactions, often facilitated by the presence of the trimethylsilyl and trifluoromethoxy groups.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, leading to the formation of different products.

    Coupling Reactions: It can undergo coupling reactions with other aromatic compounds, forming more complex structures.

Common reagents used in these reactions include halogenating agents, oxidizing agents, and reducing agents. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Organic Synthesis

1-(Trimethylsilyl)-2-(trifluoromethoxy)benzene serves as a valuable intermediate in organic synthesis. Its unique functional groups enable it to act as a building block for the preparation of more complex molecules. The compound can be synthesized through the reaction of 1-iodo-4-(trifluoromethoxy)benzene with trimethylsilylacetylene, yielding moderate to high purity and yield.

Key Reactions:

  • Nucleophilic Substitution: The trifluoromethoxy group enhances the electrophilicity of the benzene ring, facilitating nucleophilic substitution reactions.
  • Cross-Coupling Reactions: It can participate in various cross-coupling reactions, making it useful for synthesizing complex organic compounds .

Medicinal Chemistry

Compounds containing trifluoromethoxy groups are often studied for their pharmacological potential due to their enhanced metabolic stability and bioactivity. The incorporation of the trifluoromethoxy group can improve the pharmacokinetic properties of drug candidates, making them more effective in medicinal applications .

Potential Applications:

  • Anticancer Agents: Trifluoromethoxy-substituted compounds have shown promise in anticancer research due to their unique electronic properties that may enhance binding affinity to biological targets.
  • Antimicrobial Agents: Research indicates that compounds with similar structures exhibit antimicrobial activity, suggesting potential uses in developing new antibiotics .

Materials Science

The reactivity of this compound allows it to be utilized in materials science for creating novel polymers or coatings. Its unique functional groups can be exploited to modify material properties or enhance performance characteristics.

Applications in Materials:

  • Polymer Synthesis: It can be used as a precursor for synthesizing silicon-containing polymers, which have applications in electronics and coatings.
  • Coatings: The compound's chemical stability makes it suitable for developing protective coatings that require resistance to harsh environmental conditions.

Case Studies and Research Findings

Several studies have highlighted the applications and effectiveness of compounds similar to this compound:

  • A study demonstrated the successful use of trifluoromethoxylation reagents in synthesizing complex organic molecules under mild conditions, showcasing the utility of trifluoromethoxy groups in organic synthesis .
  • Another investigation focused on the pharmacological properties of trifluoromethylated compounds, indicating their potential as drug candidates due to improved metabolic stability and bioactivity .

Mechanism of Action

The mechanism of action of 1-(Trimethylsilyl)-2-(trifluoromethoxy)benzene involves its interaction with specific molecular targets and pathways. The trimethylsilyl group can enhance the compound’s stability and reactivity, while the trifluoromethoxy group can influence its electronic properties. These interactions can affect the compound’s binding affinity and activity in various chemical and biological processes.

Comparison with Similar Compounds

1-Bromo-2-(trifluoromethoxy)benzene (CAS: N/A)

  • Structure : Bromine atom at the 1-position and trifluoromethoxy at the 2-position.
  • Reactivity : Bromine acts as a leaving group, enabling cross-coupling reactions (e.g., Suzuki, Ullmann). Used as an intermediate in synthesizing triarylmethanes (e.g., T119-Cl in ) .
  • Applications : Key precursor in pharmaceutical synthesis (e.g., thiazole-containing compounds like T126) .

1-Iodo-2-(trifluoromethoxy)benzene (CAS: N/A)

  • Structure : Iodine replaces bromine at the 1-position.
  • Reactivity : Higher reactivity in coupling reactions due to weaker C–I bonds compared to C–Br. Used in arylations and functionalizations .

1-Fluoro-2-(trifluoromethoxy)benzene (CAS: N/A)

  • Structure : Fluorine at the 1-position.
  • Reactivity : Less reactive in cross-coupling due to strong C–F bonds. Valued for stability in fluorinated drug scaffolds .

Key Differences :

  • Boiling points and densities increase with halogen atomic weight (Br > I > F) .

Silyl-Containing Analogs

2-(Trimethylsilyl)phenyl Trifluoromethanesulfonate (CAS: 88284-48-4)

  • Structure : Trimethylsilyl and triflate (-OTf) groups.
  • Reactivity : Triflate is an excellent leaving group for nucleophilic aromatic substitution. Silyl group stabilizes adjacent charges .
  • Applications : Used in synthesizing biaryls and heterocycles via displacement reactions.

Benzene, 1-(trifluoromethyl)-2-[2-(trimethylsilyl)ethynyl]- (CAS: 40230-94-2)

  • Structure : Combines trifluoromethyl and trimethylsilyl-ethynyl groups.
  • Reactivity: Ethynyl group enables alkyne-based cycloadditions (e.g., Huisgen). Silyl group enhances solubility in nonpolar media .

Key Differences :

  • The target compound’s trifluoromethoxy group is less reactive than triflate but more stable under basic conditions.
  • Ethynyl-silyl analogs prioritize alkyne reactivity, while the target compound focuses on steric and electronic modulation .

Positional Isomers

1-Iodo-4-(trifluoromethoxy)benzene (CAS: N/A)

  • Structure : Substituents at para positions.
  • Electronic Effects : Reduced steric clash compared to ortho-substituted analogs. Enhanced resonance stabilization for electrophilic attacks .

1-Fluoro-3-(trifluoromethoxy)benzene (CAS: N/A)

  • Structure : Substituents at meta positions.
  • Applications : Used as a surrogate in computational studies to model steric and electronic environments .

Key Differences :

  • Ortho substitution in the target compound creates steric hindrance, limiting certain reactions (e.g., large electrophiles).
  • Para and meta isomers offer distinct regioselectivity in further functionalizations .

Biological Activity

1-(Trimethylsilyl)-2-(trifluoromethoxy)benzene is an organic compound characterized by its unique structural features, including a trimethylsilyl group and a trifluoromethoxy substituent attached to a benzene ring. Its molecular formula is C₁₀H₁₂F₃O, with a molecular weight of approximately 224.2 g/mol. This compound has garnered interest due to its potential applications in medicinal chemistry and organic synthesis, particularly as an intermediate in the preparation of complex molecules.

The presence of the trifluoromethoxy group significantly influences the electronic properties and reactivity of the compound. Trifluoromethylated compounds are known for their enhanced metabolic stability and bioactivity, making them valuable in drug development. The trimethylsilyl group contributes to the compound's solubility and reactivity with various nucleophiles or electrophiles, which can be crucial for its biological activity.

Biological Activity Overview

While specific biological activity data for this compound is limited, compounds containing trifluoromethoxy groups have been studied for their pharmacological properties. Research indicates that these compounds may exhibit significant antibacterial, antifungal, and anticancer activities.

Table 1: Comparison of Biological Activities of Related Compounds

Compound NameBiological ActivityReference
This compoundLimited specific data available
Trifluoromethoxyphenyl derivativesAntimicrobial activity against Gram-positive and Gram-negative bacteria
Trifluoromethylated compoundsEnhanced metabolic stability and bioactivity

Case Studies and Research Findings

  • Antimicrobial Activity : A study on fluorinated chalcones revealed that compounds with trifluoromethoxy groups exhibited superior antimicrobial activity compared to their trifluoromethyl counterparts. This suggests that similar properties may be present in this compound, indicating potential efficacy against various pathogens, including Staphylococcus aureus and Escherichia coli .
  • Pharmacological Applications : Research has shown that trifluoromethyl groups can enhance the potency of drugs targeting serotonin uptake and reverse transcriptase inhibition . This highlights the possibility of this compound being developed into a pharmacologically active agent.
  • Toxicokinetics : Although specific studies on this compound are sparse, related studies on trimethylbenzene indicate that similar compounds can undergo significant absorption and elimination processes in biological systems . Understanding these processes could provide insights into the safety profile of this compound.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.